Ciclopirox beta-D-Glucuronide

Descripción general

Descripción

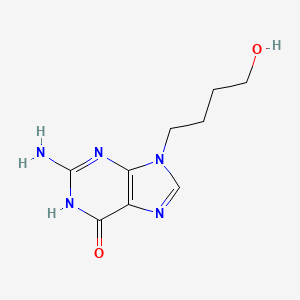

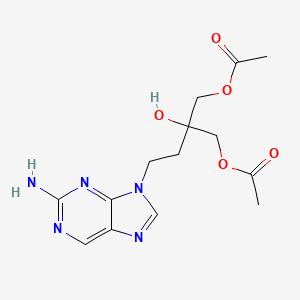

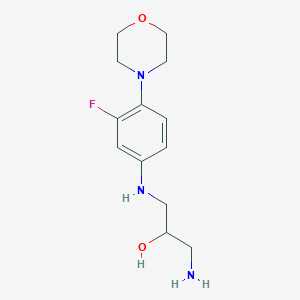

Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .

Molecular Structure Analysis

Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Physical And Chemical Properties Analysis

Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Ciclopirox beta-D-Glucuronide Applications

Ciclopirox beta-D-Glucuronide is a derivative of Ciclopirox, a well-established antifungal agent. While specific applications for the glucuronide form are not as widely documented as Ciclopirox itself, we can infer potential applications based on the pharmacological activity of the parent compound and the general role of glucuronides in drug metabolism and pharmacokinetics.

Antifungal Applications: Ciclopirox is renowned for its broad-spectrum antifungal properties, effective against dermatophytes, yeasts, and molds . Ciclopirox beta-D-Glucuronide, as a metabolite, may retain some of these properties and could be used in research focused on understanding the metabolism and excretion of antifungal agents.

Anti-Inflammatory Research: The parent compound exhibits mild anti-inflammatory effects . Ciclopirox beta-D-Glucuronide could be studied to explore its potential anti-inflammatory properties and its role in modulating immune responses in fungal infections.

Drug Resistance Studies: Ciclopirox has a unique mechanism that provides a low potential for the development of resistance . Research into Ciclopirox beta-D-Glucuronide could provide insights into the resistance profiles of metabolites and their contribution to the overall efficacy of antifungal treatments.

Pharmacokinetic Modeling: Glucuronides are often involved in drug excretion. Ciclopirox beta-D-Glucuronide could be used in studies to model the pharmacokinetics of Ciclopirox, particularly its distribution, metabolism, and excretion.

Dermatological Research: Given Ciclopirox’s established use in treating skin infections, Ciclopirox beta-D-Glucuronide could be relevant in dermatological research, particularly in understanding the skin’s absorption and metabolism of topical antifungal agents.

Oncological Potential: Ciclopirox has shown potential in inhibiting cell proliferation and angiogenesis, suggesting applications in treating solid tumors . Ciclopirox beta-D-Glucuronide might be researched for similar oncological applications, especially in understanding the role of drug metabolites in cancer therapy.

Nail Permeation Studies: Ciclopirox formulations are used for nail infections due to their keratin affinity and nail permeation . Ciclopirox beta-D-Glucuronide could be studied to understand how metabolites affect the drug’s permeation and retention in nail keratin.

Safety And Hazards

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .

Direcciones Futuras

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .

Propiedades

IUPAC Name |

(3R,6R)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13?,14-,15?,16?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBPTSPRUYTJLL-OIJGMWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675766 | |

| Record name | 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciclopirox beta-D-Glucuronide | |

CAS RN |

79419-54-8 | |

| Record name | 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

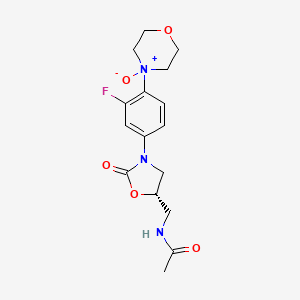

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)